BB-Cl-Amidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

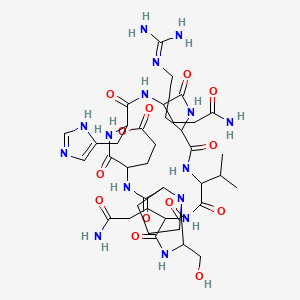

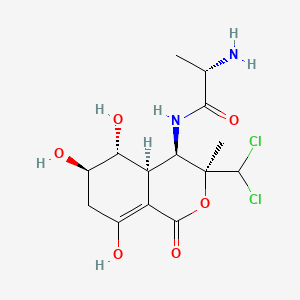

BB-Cl-Amidine est un composé chimique connu pour son rôle d'inhibiteur des peptidyl arginine déiminases (PADs)This compound est un dérivé résistant à la protéolyse de la Cl-Amidine et est largement utilisé dans la recherche scientifique en raison de sa capacité à inhiber irréversiblement les PAD1-4 .

Applications De Recherche Scientifique

BB-Cl-Amidine has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the role of citrullination in various chemical processes.

Biology: Employed in the study of cellular processes involving PADs, such as gene regulation and protein modification.

Medicine: Investigated for its potential therapeutic applications in diseases characterized by abnormal citrullination, such as rheumatoid arthritis and cancer.

Industry: Utilized in the development of new drugs and therapeutic agents targeting PADs .

Mécanisme D'action

Target of Action

BB-Cl-Amidine primarily targets the peptidylarginine deiminase (PAD) enzymes . PADs are a family of post-translational modification enzymes that irreversibly citrullinate (deiminate) arginine residues of protein and convert them to a non-classical amino acid citrulline . This compound irreversibly inhibits four subtypes of PAD: PAD1, PAD2, PAD3, and PAD4 .

Mode of Action

this compound interacts with its targets, the PAD enzymes, by irreversibly inhibiting them . This inhibition prevents the PAD enzymes from citrullinating arginine residues of proteins, thereby altering the biochemical activities of these proteins .

Biochemical Pathways

this compound affects several biochemical pathways. It has been shown to activate the endoplasmic reticulum (ER) stress pathway in cells by downregulating 78 kDa Glucose-regulated Protein (GRP78) and upregulating the downstream target gene DNA Damage Inducible Transcript 3 (DDIT3) . Additionally, this compound can shift the activation of macrophages towards the M2 phenotype, which is mediated by the downregulation of proteins involved in the NF-κβ pathway .

Pharmacokinetics

this compound has a significantly longer in vivo half-life than Cl-amidine, its predecessor . This longer half-life can potentially lead to improved bioavailability, allowing the compound to exert its effects more effectively.

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to reduce the viability and tumorigenicity of canine and feline mammary cancer cell lines in vitro . Additionally, it can effectively induce apoptosis in acute myeloid leukemia (AML) cells . This compound also inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide production in bone marrow-derived neutrophils .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of calcium ions is crucial for the activity of PAD enzymes Therefore, changes in calcium levels could potentially affect the efficacy of this compound

Analyse Biochimique

Biochemical Properties

BB-Cl-Amidine plays a significant role in biochemical reactions by inhibiting PADs . PADs are involved in protein modification and gene regulation . This compound interacts with these enzymes, inhibiting their activity and affecting the biochemical reactions they catalyze .

Cellular Effects

This compound has been shown to influence cell function. For instance, it inhibits the formation of neutrophil extracellular traps (NETs) without altering hydrogen peroxide (H2O2) production in bone marrow-derived neutrophils . It also impacts gene expression and cellular metabolism by inhibiting PADs .

Molecular Mechanism

This compound exerts its effects at the molecular level through its irreversible inhibition of PADs . This inhibition can lead to changes in gene expression and protein modification .

Temporal Effects in Laboratory Settings

Over time, this compound continues to inhibit PADs, affecting cellular function

Dosage Effects in Animal Models

It has been shown to reduce inflammation in a mouse model .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with PADs . PADs play a role in protein modification, which can affect metabolic flux and metabolite levels .

Subcellular Localization

As a PAD inhibitor, it likely interacts with these enzymes in the locations where they are active .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La voie synthétique implique généralement les étapes suivantes :

Formation du Groupe Benzimidazole : Cette étape implique la réaction de l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié pour former le cycle benzimidazole.

Introduction du Groupe Biphényle : Le groupe biphényle est introduit par une réaction de couplage, souvent en utilisant des méthodes de couplage croisé catalysées par le palladium.

Assemblage Final : La dernière étape implique le couplage des intermédiaires benzimidazole et biphényle avec la structure de base de la Cl-Amidine dans des conditions de réaction appropriées.

Méthodes de Production Industrielle

La production industrielle de BB-Cl-Amidine suit des voies synthétiques similaires mais est mise à l'échelle pour accueillir des quantités plus importantes. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les solvants couramment utilisés comprennent le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol .

Analyse Des Réactions Chimiques

Types de Réactions

BB-Cl-Amidine subit plusieurs types de réactions chimiques, notamment:

Réactions de Substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence de groupes réactifs.

Oxydation et Réduction : this compound peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes dans ses applications typiques.

Hydrolyse : Le composé peut être hydrolysé en conditions acides ou basiques.

Réactifs et Conditions Communes

Réactions de Substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les conditions de réaction impliquent généralement des températures douces et des solvants comme le DMF ou le DMSO.

Oxydation et Réduction : Des réactifs tels que le peroxyde d'hydrogène ou le borohydrure de sodium peuvent être utilisés dans des conditions contrôlées.

Hydrolyse : Conditions acides ou basiques en utilisant respectivement l'acide chlorhydrique ou l'hydroxyde de sodium

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution avec des amines peuvent produire des dérivés amides, tandis que l'hydrolyse peut entraîner la formation d'acides carboxyliques et d'amines .

Applications de Recherche Scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment:

Chimie : Utilisé comme outil pour étudier le rôle de la citrullination dans divers processus chimiques.

Biologie : Employé dans l'étude des processus cellulaires impliquant les PADs, tels que la régulation des gènes et la modification des protéines.

Médecine : Investigé pour ses applications thérapeutiques potentielles dans les maladies caractérisées par une citrullination anormale, telles que la polyarthrite rhumatoïde et le cancer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les PADs .

Mécanisme d'Action

This compound exerce ses effets en inhibant irréversiblement les PADs. Le composé se lie au site actif de l'enzyme, l'empêchant de catalyser la conversion de l'arginine en citrulline. Cette inhibition affecte diverses cibles moléculaires et voies, notamment:

Régulation Génétique : En inhibant les PADs, this compound peut modifier l'expression des gènes impliqués dans l'inflammation et les réponses immunitaires.

Modification des Protéines : Le composé empêche la citrullination des protéines, affectant ainsi leur structure et leur fonction.

Pièges Extracellulaires des Neutrophiles (NETs) : This compound inhibe la formation des NETs, qui sont impliqués dans les réponses immunitaires et l'inflammation .

Comparaison Avec Des Composés Similaires

BB-Cl-Amidine est unique par rapport aux autres inhibiteurs de PAD en raison de ses propriétés résistantes à la protéolyse et de sa puissance accrue. Des composés similaires comprennent:

Cl-Amidine : Le composé parent de this compound, connu pour son activité inhibitrice de PAD mais moins stable.

F-Amidine : Un autre dérivé avec des propriétés inhibitrices similaires mais des modifications structurelles différentes.

GSK484 : Un inhibiteur spécifique de PAD4 avec une sélectivité et des applications distinctes

This compound se démarque par son inhibition à large spectre des PAD1-4 et sa stabilité accrue, ce qui en fait un outil précieux dans la recherche scientifique et les applications thérapeutiques potentielles .

Propriétés

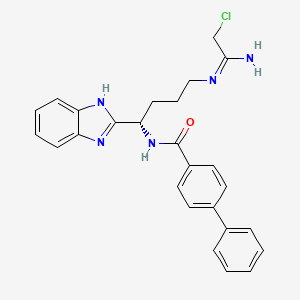

IUPAC Name |

N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33)/t23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOAWJHYHGBQFI-QHCPKHFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.